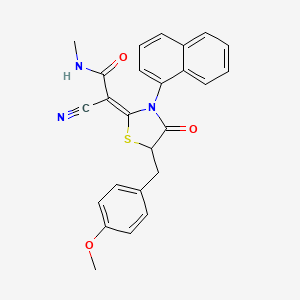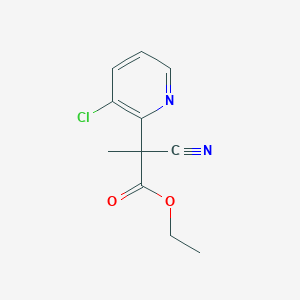![molecular formula C10H9ClN4OS2 B2707764 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide CAS No. 667444-02-2](/img/structure/B2707764.png)
6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is not yet fully understood. However, it has been proposed that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell wall and membrane components. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has been reported to have low toxicity and good bioavailability. It has been shown to exhibit good solubility in various solvents and has a moderate logP value. In addition, it has been reported to have good stability under various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide in lab experiments is its broad-spectrum antibacterial, antifungal, and antitumor activities. This makes it a potential candidate for the development of new drugs. However, one of the limitations is the lack of understanding of its exact mechanism of action. This makes it difficult to optimize its activity and selectivity.
Orientations Futures
There are several future directions for the research on 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide. One direction is to further investigate its mechanism of action and optimize its activity and selectivity. Another direction is to explore its potential applications in agriculture, such as its use as a fungicide or insecticide. Additionally, its potential applications in material science, such as its use as a corrosion inhibitor or polymer additive, could also be explored. Finally, the development of new derivatives of 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide with improved properties could also be a future direction of research.
In conclusion, 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a promising compound with potential applications in various fields. Its broad-spectrum antibacterial, antifungal, and antitumor activities make it a potential candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and optimize its activity and selectivity.
Méthodes De Synthèse
The synthesis of 6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide involves the reaction of 6-chloronicotinic acid with thiosemicarbazide in the presence of phosphorus oxychloride and triethylamine. The resulting intermediate is then reacted with ethyl iodide to obtain the final product. This method has been reported to yield a high purity product with good yields.
Applications De Recherche Scientifique
6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antibacterial, antifungal, and antitumor activities. Its antibacterial activity has been tested against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, it has been reported to have antitumor activity against various cancer cell lines such as MCF-7, HepG2, and A549.
Propriétés
IUPAC Name |
6-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS2/c1-2-17-10-15-14-9(18-10)13-8(16)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNFEMEJPPRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

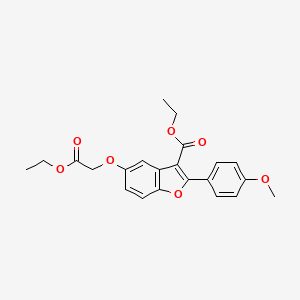
![4-Bromobenzo[d]isothiazole](/img/structure/B2707685.png)
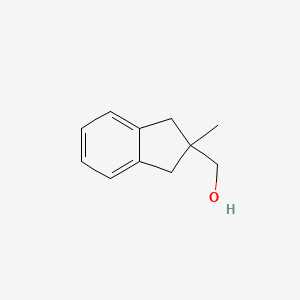
![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2707687.png)
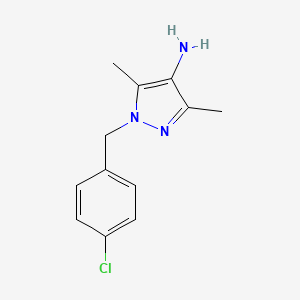
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
![5-[3-(3-Bromophenyl)pyrazolidin-4-yl]-3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2707690.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one](/img/structure/B2707691.png)
![7-(2-methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2707694.png)

![N-cycloheptyl-2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2707698.png)

